

L-870810 Clinical Trial Discontinuation: A Technical Overview

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Compound of Interest

Compound Name: L-870810

Cat. No.: B1674197

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The clinical development of the investigational HIV-1 integrase inhibitor, **L-870810**, was discontinued due to findings of liver and kidney toxicity. This decision was based on data from long-term preclinical toxicology studies in dogs. While showing promise as a potent antiretroviral agent, the adverse effects observed in these animal studies precluded further development for human use.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the available information regarding the discontinuation of the **L-870810** clinical trial.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **L-870810** clinical trial?

A1: The clinical evaluation of **L-870810** was halted due to observed liver (hepatotoxicity) and kidney (nephrotoxicity) toxicity in long-term preclinical toxicology studies involving dogs.

Q2: Was toxicity observed in human clinical trials?

A2: Publicly available data does not indicate that significant liver or kidney toxicity was observed in the early-phase human clinical trials. The decision to discontinue was a precautionary measure based on the adverse effects seen in animal models.

Q3: What was the mechanism of action for **L-870810**?

A3: **L-870810** is an HIV-1 integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. By inhibiting this step, **L-870810** effectively blocks viral replication.

Q4: How effective was **L-870810** in preclinical and early clinical studies?

A4: **L-870810** demonstrated potent antiviral activity in preclinical studies. While specific quantitative data from the human phase I trials is not widely published, it was considered a promising candidate due to its mechanism of action.

Troubleshooting and Experimental Considerations

For researchers working with similar compounds, the case of **L-870810** highlights critical considerations for preclinical safety assessment.

Issue: Observing potential hepato- or nephrotoxicity with a novel integrase inhibitor.

Troubleshooting Steps:

- **Review Preclinical Toxicology Data:** Scrutinize data from long-term animal studies, paying close attention to dose-dependent changes in liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., creatinine, BUN).
- **Mechanism of Toxicity Investigation:** Conduct in vitro studies to investigate potential mechanisms of toxicity, such as mitochondrial toxicity or inhibition of key cellular transporters in hepatocytes and renal proximal tubule cells.
- **Structure-Toxicity Relationship Analysis:** If part of a compound series, analyze the structure-toxicity relationships to identify potential toxicophores and guide the design of safer analogues.

Quantitative Data Summary

Due to the proprietary nature of preclinical and early-phase clinical trial data, specific quantitative results for **L-870810** are not publicly available. The following tables provide a general framework for the types of data that would have been collected and evaluated.

Table 1: Hypothetical Preclinical Toxicology Data for **L-870810** in Dogs (Long-Term Study)

Dose Group (mg/kg/day)	Change in ALT (Alanine Aminotransferase)	Change in Creatinine	Histopathological Findings (Liver)	Histopathological Findings (Kidney)
Control (0)	No significant change	No significant change	Normal	Normal
Low Dose	Mild, transient elevation	No significant change	Minimal hepatocellular vacuolation	Normal
Mid Dose	Moderate, sustained elevation	Mild elevation	Moderate hepatocellular necrosis	Mild tubular degeneration
High Dose	Severe, progressive elevation	Significant elevation	Severe, widespread necrosis	Severe tubular necrosis

Table 2: Anticipated Efficacy Endpoints from a Phase I Clinical Trial of an HIV Integrase Inhibitor

Dose Group	Mean Change in HIV-1 RNA (log10 copies/mL) at Day 10	Mean Change in CD4+ T-cell Count (cells/mm³) at Day 10
Placebo	< -0.5	Minimal change
Low Dose	> -1.0	Increase
Mid Dose	> -1.5	Significant Increase
High Dose	> -2.0	Robust Increase

Experimental Protocols

Detailed experimental protocols for the **L-870810** studies are not in the public domain. However, the following represents a generalized protocol for the types of studies that would have been conducted.

General Protocol for Long-Term Toxicology Study in a Non-Rodent Species (e.g., Dog)

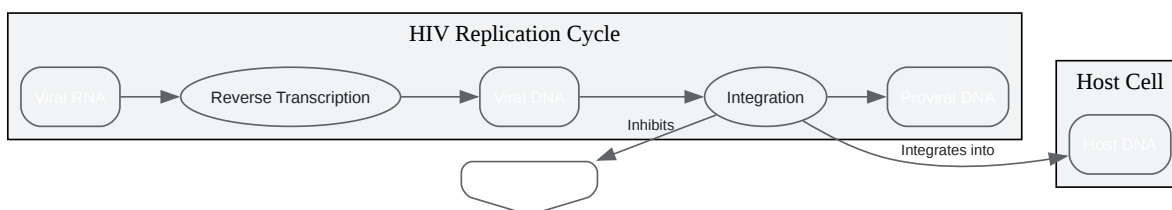
- **Animal Model:** Beagle dogs are a commonly used non-rodent species for toxicology studies.
- **Dosing:** The test compound is typically administered orally (e.g., in capsules) once daily for an extended period (e.g., 6-9 months).
- **Groups:** At least three dose levels (low, mid, high) and a control group receiving a placebo are included.
- **Monitoring:** Regular monitoring includes clinical observations, body weight, food consumption, electrocardiography (ECG), and ophthalmoscopy.
- **Clinical Pathology:** Blood and urine samples are collected at regular intervals to assess hematology, clinical chemistry (including liver enzymes and renal function tests), and urinalysis.
- **Toxicokinetics:** Blood samples are taken to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
- **Necropsy and Histopathology:** At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for microscopic examination to identify any pathological changes.

General Protocol for a Phase I, Dose-Escalating Clinical Trial in Healthy Volunteers or HIV-infected Individuals

- **Study Design:** A randomized, double-blind, placebo-controlled, single- or multiple-ascending dose study.
- **Participants:** A small number of healthy volunteers or, in the case of some antiretrovirals, treatment-naïve or -experienced HIV-infected individuals.

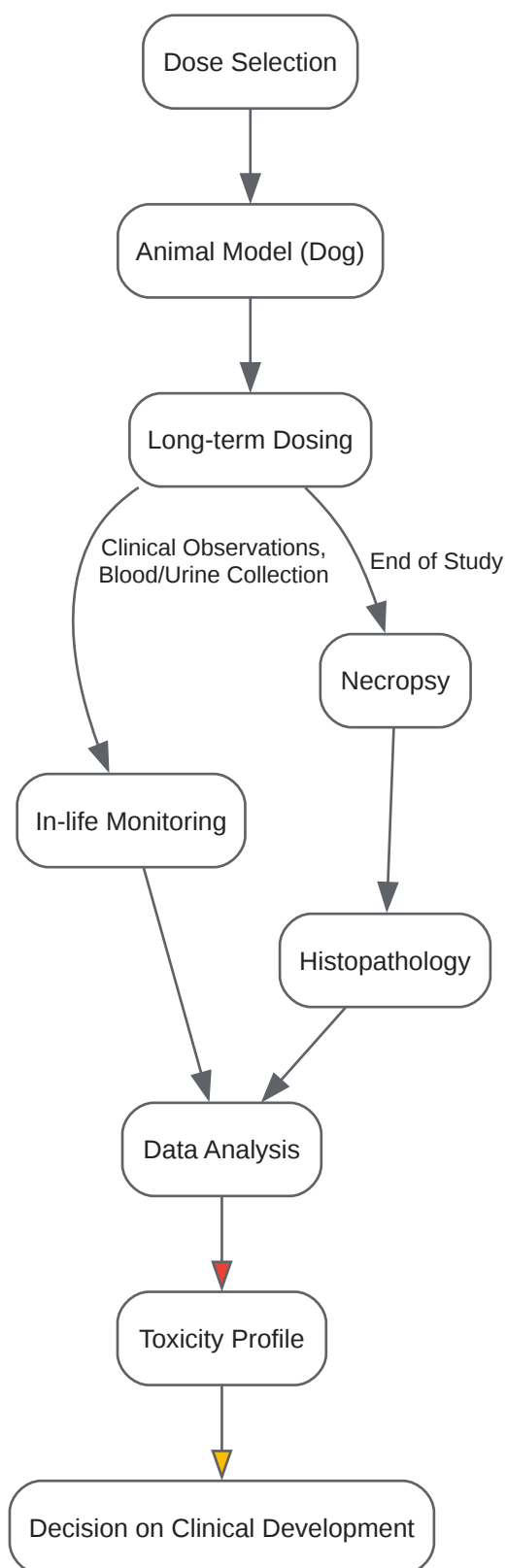
- **Dose Escalation:** The study begins with a low dose of the investigational drug. If found to be safe and well-tolerated, the dose is escalated in subsequent cohorts of participants.
- **Safety Monitoring:** Intensive monitoring for adverse events through physical examinations, vital signs, ECGs, and clinical laboratory tests.
- **Pharmacokinetics:** Blood and urine samples are collected to characterize the drug's pharmacokinetic profile in humans.
- **Pharmacodynamics (if applicable in HIV-infected participants):** Measurement of viral load (HIV-1 RNA) and CD4+ T-cell counts to assess the antiviral activity of the drug.

Visualizations



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Caption: Mechanism of action of **L-870810** as an HIV-1 integrase inhibitor.



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Caption: Generalized workflow for a preclinical toxicology study.

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